
KRPpSQRHGSKY-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
KRPpSQRHGSKY-NH2 is a biologically active peptide known for its role as a phosphorylated protein kinase C (PKC) substrate peptide . This compound has a molecular formula of C57H96N23O18P and a molecular weight of 1422.49 . It is primarily used in scientific research due to its unique properties and biological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of KRPpSQRHGSKY-NH2 involves the solid-phase peptide synthesis (SPPS) method . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid in the sequence is added.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield . The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
KRPpSQRHGSKY-NH2 primarily undergoes phosphorylation and dephosphorylation reactions . These reactions are crucial for its role as a PKC substrate peptide.
Common Reagents and Conditions
Phosphorylation: This reaction typically requires adenosine triphosphate (ATP) and a kinase enzyme under physiological conditions.
Dephosphorylation: This reaction involves phosphatase enzymes and occurs under similar physiological conditions.
Major Products
The major products of these reactions are the phosphorylated and dephosphorylated forms of this compound .
Wissenschaftliche Forschungsanwendungen
KRPpSQRHGSKY-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying phosphorylation and dephosphorylation mechanisms.
Biology: Investigated for its role in signal transduction pathways involving PKC.
Medicine: Explored for potential therapeutic applications in diseases where PKC is implicated.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Wirkmechanismus
KRPpSQRHGSKY-NH2 exerts its effects through its interaction with PKC. The phosphorylation of the serine residue within the peptide sequence modulates the activity of PKC, influencing various cellular processes such as cell growth, differentiation, and apoptosis . The molecular targets and pathways involved include the PKC signaling pathway and downstream effectors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
KRPpSQRHGSKY-NH2: A phosphorylated PKC substrate peptide.
Other PKC Substrate Peptides: Similar peptides that serve as substrates for PKC but may differ in sequence and phosphorylation sites.
Uniqueness
This compound is unique due to its specific sequence and phosphorylation site, which confer distinct biological activity and specificity for PKC . This makes it a valuable tool for studying PKC-related signaling pathways and developing targeted therapeutic strategies .
Eigenschaften
Molekularformel |
C57H96N23O18P |
|---|---|
Molekulargewicht |
1422.5 g/mol |
IUPAC-Name |
[(2S)-3-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-[[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-oxopropyl] dihydrogen phosphate |
InChI |
InChI=1S/C57H96N23O18P/c58-19-3-1-8-34(60)47(86)76-38(11-6-22-69-57(65)66)55(94)80-23-7-12-43(80)54(93)79-42(29-98-99(95,96)97)53(92)75-37(17-18-44(61)83)51(90)73-36(10-5-21-68-56(63)64)50(89)78-40(25-32-26-67-30-71-32)48(87)70-27-45(84)72-41(28-81)52(91)74-35(9-2-4-20-59)49(88)77-39(46(62)85)24-31-13-15-33(82)16-14-31/h13-16,26,30,34-43,81-82H,1-12,17-25,27-29,58-60H2,(H2,61,83)(H2,62,85)(H,67,71)(H,70,87)(H,72,84)(H,73,90)(H,74,91)(H,75,92)(H,76,86)(H,77,88)(H,78,89)(H,79,93)(H4,63,64,68)(H4,65,66,69)(H2,95,96,97)/t34-,35-,36-,37-,38-,39-,40-,41-,42-,43-/m0/s1 |
InChI-Schlüssel |
KMGOGNPBYWFPMA-IJXJCFDCSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N)C(=O)N[C@@H](COP(=O)(O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N |
Kanonische SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N)C(=O)NC(COP(=O)(O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


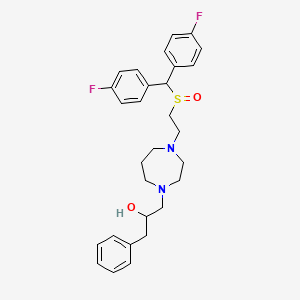
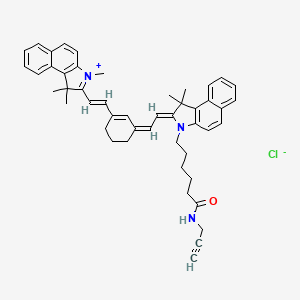

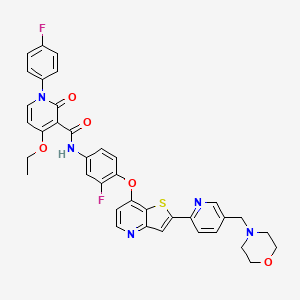
![3-amino-6-azaniumylidene-9-[2-[3-carboxypropyl(methyl)carbamoyl]phenyl]-5-sulfoxanthene-4-sulfonate](/img/structure/B12376112.png)
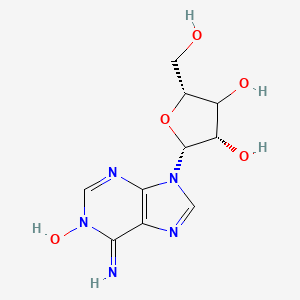

![(1S,2S,5S,7R,9S,10S,15S,18R)-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecane-7,9,10,15,18-pentol](/img/structure/B12376122.png)

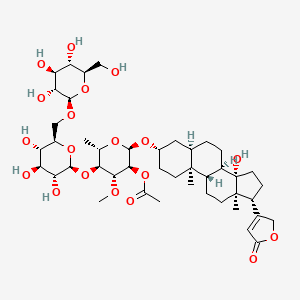
![2-amino-N-[4-(dimethylamino)-1,3-thiazol-2-yl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B12376143.png)
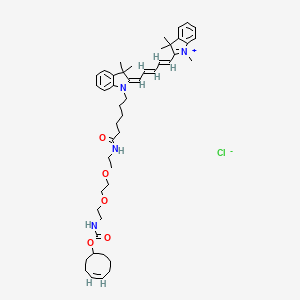
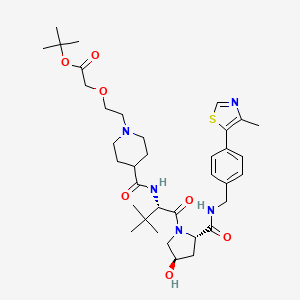
![(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-3-carboxy-1-oxo-1-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxypropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12376178.png)
